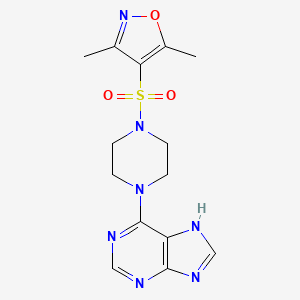

C14H17N7O3S

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17N7O3S |

|---|---|

Molecular Weight |

363.40 g/mol |

IUPAC Name |

3,5-dimethyl-4-[4-(7H-purin-6-yl)piperazin-1-yl]sulfonyl-1,2-oxazole |

InChI |

InChI=1S/C14H17N7O3S/c1-9-12(10(2)24-19-9)25(22,23)21-5-3-20(4-6-21)14-11-13(16-7-15-11)17-8-18-14/h7-8H,3-6H2,1-2H3,(H,15,16,17,18) |

InChI Key |

ONJFMMVXVCJQPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Pemetrexed

Pemetrexed (B1662193) Mechanism of Action: Multitargeted Enzyme Inhibition

Pemetrexed is recognized as a multitargeted antifolate because it inhibits several key enzymes involved in the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. europa.eunih.govcancernetwork.comaacrjournals.org These enzymes include thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). europa.eucancernetwork.comaacrjournals.orgdrugbank.comjhoponline.com By disrupting these pathways, pemetrexed effectively halts the production of DNA and RNA precursors, which are necessary for the growth and survival of cells. wikipedia.org

Once inside the cell, pemetrexed is converted into its more active polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). drugbank.comjhoponline.comnih.gov These polyglutamated forms are retained within the cell for longer periods and exhibit more potent inhibition of TS and GARFT. europa.eucancernetwork.com This process of polyglutamation is a key factor in the prolonged drug action observed in malignant cells. europa.eu

Thymidylate Synthase (TS) Inhibition by Pemetrexed

Thymidylate synthase (TS) is a primary target of pemetrexed and a crucial enzyme in the de novo synthesis of pyrimidines. plos.orgplos.org TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. aacrjournals.orgnih.gov Pemetrexed, particularly in its polyglutamated form, is a potent inhibitor of TS. cancernetwork.comjhoponline.comscirp.org The inhibition of TS leads to a depletion of thymidine (B127349), which in turn disrupts DNA synthesis and induces apoptosis in rapidly dividing cancer cells. aacrjournals.orgnih.gov The level of TS expression in tumor cells has been shown to inversely correlate with sensitivity to pemetrexed, with lower TS expression associated with better treatment outcomes. plos.orgamegroups.org

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition by Pemetrexed

Glycinamide ribonucleotide formyltransferase (GARFT) is another key folate-dependent enzyme inhibited by pemetrexed. cancernetwork.comaacrjournals.orgjhoponline.comdrugbank.com GARFT is involved in the de novo biosynthesis of purine nucleotides. aacrjournals.org The polyglutamated forms of pemetrexed are particularly potent inhibitors of GARFT. europa.eucancernetwork.comjhoponline.com Inhibition of GARFT disrupts the purine synthesis pathway, leading to a reduction in the building blocks necessary for DNA and RNA synthesis. cancernetwork.comaacrjournals.org This action, in concert with the inhibition of TS and DHFR, underscores the multitargeted nature of pemetrexed's mechanism. cancernetwork.comjhoponline.com

Cellular Uptake and Transport Mechanisms of Pemetrexed

The entry of pemetrexed into cells is a critical step for its pharmacological activity and is mediated by specific transport systems. jhoponline.comamegroups.org The primary mechanisms responsible for pemetrexed transport across the cell membrane are the reduced folate carrier (RFC) and other folate transporters. amegroups.orgnih.govresearchgate.net

Reduced Folate Carrier (RFC)-Mediated Transport of Pemetrexed

The reduced folate carrier (RFC), encoded by the SLC19A1 gene, is a major transport system for folates and antifolates, including pemetrexed, into mammalian cells. researchgate.netcuni.czacs.org It is ubiquitously expressed in both normal and malignant cells. cuni.czacs.org Pemetrexed has a comparable affinity for RFC to other antifolates like methotrexate. cuni.cz The efficiency of RFC-mediated transport is optimal at the neutral pH found in most tissues. cuni.cz Downregulation of RFC has been observed in some pemetrexed-resistant cancer cells, highlighting its importance in drug efficacy. amegroups.orgnih.gov

| Transporter | Role in Pemetrexed Transport | pH Optimum |

| Reduced Folate Carrier (RFC) | Major route for pemetrexed uptake into cells. researchgate.netcuni.czacs.org | Neutral (7.4) cuni.cz |

| Proton-Coupled Folate Transporter (PCFT) | Also transports pemetrexed, particularly effective at acidic pH. cuni.czresearchgate.netttuhsc.edu | Acidic (~5.5) cuni.cz |

| Folate Receptors (FRs) | High-affinity binding and transport, often overexpressed in tumor cells. aacrjournals.orgresearchgate.net | N/A |

Folate Receptor (FR-α and FR-β)-Mediated Transport of Pemetrexed

Pemetrexed gains entry into cells through various transport systems, including the folate receptors, specifically FR-α and FR-β. drugbank.comjhoponline.comeuropa.eu These receptors, which are glycosylphosphatidylinositol-anchored proteins, bind to Pemetrexed on the cell surface with high affinity. cancernetwork.com This binding initiates a process of receptor-mediated endocytosis, where the receptors and their cargo are internalized into the cell within structures called caveolae. cancernetwork.comoncotarget.com

While the folate receptors exhibit a high affinity for Pemetrexed, their transport capacity is considerably lower than that of other transport systems like the reduced folate carrier. cancernetwork.com However, the overexpression of folate receptors in some tumor types suggests that this transport mechanism may play a significant role in the selective targeting of Pemetrexed to malignant cells. cancernetwork.com Pemetrexed binds to folate receptor-α with a high affinity comparable to that of folic acid. aacrjournals.org

Proton-Coupled Folate Transporter (PCFT) Involvement in Pemetrexed Uptake

The proton-coupled folate transporter (PCFT), encoded by the SLC46A1 gene, is another critical pathway for Pemetrexed uptake into cells. oncotarget.comresearchgate.net This transporter functions optimally in acidic environments, using a proton gradient to drive the transport of folates and antifolates across the cell membrane. nih.govuniprot.org PCFT is ubiquitously expressed in both normal and malignant tissues. researchgate.netnih.gov

Research has shown that Pemetrexed is an excellent substrate for PCFT, with a high affinity for the transporter. nih.govtandfonline.com Studies using Xenopus laevis oocytes and transporter-competent HepG2 cells have demonstrated that PCFT has an influx Km value for pemetrexed of 0.2 to 0.8 μM at a pH of 5.5. nih.gov The activity of this transporter is crucial for Pemetrexed's efficacy, particularly in tumor microenvironments which are often acidic. tandfonline.com In the absence of the reduced folate carrier (RFC), PCFT-mediated transport can preserve the activity of Pemetrexed. nih.govnih.gov This is a unique feature compared to other antifolates like methotrexate. nih.gov

Organic Anion Transporter (OAT3) Activity in Pemetrexed Transport and Secretion

The organic anion transporter 3 (OAT3), a member of the solute carrier 22 (SLC22) family, plays a significant role in the renal elimination of Pemetrexed. drugbank.comnih.gov Located on the basolateral membrane of proximal tubule cells in the kidney, OAT3 facilitates the active secretion of Pemetrexed from the blood into the urine. drugbank.comnih.gov In vitro studies have confirmed that Pemetrexed is a substrate of OAT3. drugbank.com

The activity of OAT3 is a key determinant of Pemetrexed's systemic clearance. Inhibition of OAT3 by other drugs, such as certain proton pump inhibitors like lansoprazole, can lead to decreased renal clearance and consequently, increased plasma concentrations and potential for toxicity of Pemetrexed. researchgate.netproteopedia.orgmdpi.com This highlights the clinical importance of OAT3-mediated transport in the pharmacokinetics of Pemetrexed. europa.eu

Intracellular Metabolism of Pemetrexed: Polyglutamation and Retention

Once inside the cell, Pemetrexed undergoes a crucial metabolic activation step known as polyglutamation. cancernetwork.comnih.govnih.gov This process involves the sequential addition of glutamate (B1630785) residues to the Pemetrexed molecule, a reaction catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). cancernetwork.comnih.gov

Role of Folylpolyglutamate Synthetase (FPGS) in Pemetrexed Activation

Folylpolyglutamate synthetase (FPGS) is a key enzyme in the intracellular activation of Pemetrexed. cancernetwork.comnih.govaacrjournals.org Pemetrexed is a highly efficient substrate for FPGS, with some studies indicating it is one of the most avid substrates for this enzyme. cancernetwork.comnih.gov The rapid and extensive conversion of Pemetrexed to its polyglutamated forms is a distinguishing feature compared to other antifolates like methotrexate. aacrjournals.org This efficient polyglutamation occurs at low drug concentrations and contributes significantly to the drug's potency. aacrjournals.org

The expression and activity of FPGS can be a determinant of cellular sensitivity to Pemetrexed. nih.govpharmgkb.org Genetic variations in the FPGS gene can alter enzyme activity and potentially impact the efficacy of Pemetrexed therapy. pharmgkb.org

Polyglutamated Pemetrexed Derivatives: Formation and Prolonged Action

The addition of multiple glutamate residues results in the formation of polyglutamated Pemetrexed derivatives. cancernetwork.comnih.gov These derivatives are more potent inhibitors of the target enzymes, such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), compared to the monoglutamate form of Pemetrexed. europa.eucancernetwork.com

A significant consequence of polyglutamation is the prolonged intracellular retention of the drug. drugbank.comresearchgate.net The highly charged polyglutamated forms are trapped within the cell, leading to a longer duration of action and sustained inhibition of folate-dependent enzymes. drugbank.comcancernetwork.com This extended intracellular half-life is a key factor in the antitumor activity of Pemetrexed. drugbank.comeuropa.eu

Competition with Physiological Folates at FPGS and Target Enzymes

The intracellular activity of Pemetrexed is influenced by the levels of physiological folates. nih.govaacrjournals.org Natural folates within the cell can compete with Pemetrexed for binding to both FPGS and the target enzymes. nih.govaacrjournals.org This competition can modulate the extent of Pemetrexed polyglutamation and its inhibitory effects. nih.gov

When cellular folate levels are low, the polyglutamation of Pemetrexed is enhanced, leading to increased drug activity. nih.gov Conversely, higher levels of intracellular folates can reduce the formation of Pemetrexed polyglutamates and diminish its efficacy. aacrjournals.org This interplay highlights the importance of the cellular folate status as a determinant of Pemetrexed's pharmacological effects. aacrjournals.org

Interaction of Pemetrexed with Folate Pathway Dynamics

Pemetrexed's primary mechanism of action involves its interference with the folate pathway, a series of metabolic reactions essential for the synthesis of nucleotides, the building blocks of DNA and RNA. aacrjournals.orgasco.org This interaction is multifaceted, beginning with its transport into the cell and culminating in the inhibition of several key enzymes.

Pemetrexed enters cells using transport systems such as the reduced folate carrier and membrane folate binding proteins. drugbank.compfizermedicalinformation.com Once inside the cell, it is converted into polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). drugbank.comcapes.gov.br This process, known as polyglutamation, is a critical step for Pemetrexed's activity. The resulting polyglutamated forms are retained within the cell for longer periods and are more potent inhibitors of their target enzymes. drugbank.comaacrjournals.org This intracellular retention and enhanced inhibitory activity contribute to the prolonged action of the drug in malignant cells. drugbank.com The level of cellular folates is a significant determinant of Pemetrexed's activity, as natural folates can compete with Pemetrexed for polyglutamation by FPGS. aacrjournals.org

The primary enzymatic targets of Pemetrexed polyglutamates are crucial for the synthesis of both purine and pyrimidine nucleotides. drugbank.comaacrjournals.org These include thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). drugbank.compfizermedicalinformation.comnih.gov By inhibiting these enzymes, Pemetrexed effectively shuts down the production of essential precursors for DNA and RNA synthesis. cancercareontario.ca

Disruption of De Novo Purine and Pyrimidine Biosynthesis Pathways

Pemetrexed's antineoplastic effects stem from its ability to concurrently inhibit multiple enzymes involved in the de novo synthesis of purines and pyrimidines. aacrjournals.orgnih.gov This multi-targeted approach is a distinguishing feature of its mechanism.

The inhibition of thymidylate synthase (TS) is a primary mechanism by which Pemetrexed disrupts pyrimidine biosynthesis. nih.govbccancer.bc.ca TS is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for thymidine triphosphate (TTP), one of the four nucleobases in DNA. aacrjournals.org By blocking TS, Pemetrexed leads to a depletion of thymidine, which in turn inhibits DNA synthesis and repair. aacrjournals.org

The combined blockade of these critical enzymatic steps in both purine and pyrimidine synthesis pathways leads to a state of "thymineless" and "purineless" death in rapidly dividing cancer cells, which have a high demand for these nucleotides. portlandpress.com This simultaneous disruption is a key aspect of Pemetrexed's cellular pharmacology.

Interactive Data Table: Key Enzymes Targeted by Pemetrexed

| Enzyme | Pathway | Function | Consequence of Inhibition |

| Thymidylate Synthase (TS) | Pyrimidine Biosynthesis | Catalyzes the conversion of dUMP to dTMP. aacrjournals.org | Depletion of thymidine, inhibiting DNA synthesis. aacrjournals.org |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Purine Biosynthesis | Involved in the early steps of purine ring formation. drugbank.comcancercareontario.ca | Disruption of IMP synthesis, blocking purine production. researchgate.netmdpi.com |

| Dihydrofolate Reductase (DHFR) | Folate Metabolism | Reduces dihydrofolate to tetrahydrofolate, a key cofactor. nih.gov | Indirectly affects purine and pyrimidine synthesis. mdpi.com |

Preclinical Research and Efficacy Models of Pemetrexed

In Vitro Studies on Pemetrexed (B1662193) Efficacy in Cell Lines

Pemetrexed Activity in Lung Cancer Cell Lines (e.g., NSCLC, SCLC)

Pemetrexed has demonstrated significant growth-inhibitory effects in a variety of non-small cell lung cancer (NSCLC) cell lines. Studies have shown that its efficacy can vary between different histological subtypes and cell lines.

In a study evaluating a panel of bronchioloalveolar carcinoma and adenocarcinoma cell lines, pemetrexed showed potent activity in a subset of these lines after a 72-hour exposure. aacrjournals.org Specifically, the NCI-H1666, NCI-H3255, and NCI-H441 cell lines exhibited 50% growth inhibition (IC50) at concentrations of 0.08 µM, 0.05 µM, and 5.93 µM, respectively. aacrjournals.org The same study also reported notable growth inhibition in other cell lines at a concentration of 10 µM, including H358 (42%), H1666 (67%), H441 (55%), and H3255 (77%). aacrjournals.org Clonogenic assays further confirmed the inhibitory effects, with IC50 values of 0.16 µM and 0.12 µM for H1666 and H441 cell lines, respectively. aacrjournals.org

Further research has confirmed the dose-dependent cytotoxic effects of pemetrexed on NSCLC cell lines such as PC9 and A549, where it was shown to decrease cell viability through both growth arrest and cell death. nih.gov In some contexts, pemetrexed has been shown to be more potent against Small Cell Lung Cancer (SCLC) cell lines compared to NSCLC cell lines. aacrjournals.org The treatment of A549 and H1975 NSCLC cells with pemetrexed has also been found to enhance their susceptibility to lysis by cytotoxic T lymphocytes (CTLs). researchgate.net

Table 1: In Vitro Activity of Pemetrexed in Lung Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| NCI-H1666 | Bronchioloalveolar Carcinoma | MTS Assay | IC50: 0.08 µM; 67% growth inhibition at 10 µM | aacrjournals.org |

| NCI-H3255 | Adenocarcinoma | MTS Assay | IC50: 0.05 µM; 77% growth inhibition at 10 µM | aacrjournals.org |

| NCI-H441 | Adenocarcinoma | MTS Assay | IC50: 5.93 µM; 55% growth inhibition at 10 µM | aacrjournals.org |

| H358 | Bronchioloalveolar Carcinoma | MTS Assay | 42% growth inhibition at 10 µM | aacrjournals.org |

| PC9 | NSCLC | WST8 Assay | Dose-dependent decrease in cell viability | nih.gov |

| A549 | NSCLC | WST8 Assay | Dose-dependent decrease in cell viability | nih.gov |

Pemetrexed Activity in Other Solid Tumor Cell Lines (e.g., Mesothelioma, Pancreatic, Colorectal)

The preclinical efficacy of pemetrexed extends beyond lung cancer to other solid tumors, most notably malignant pleural mesothelioma (MPM). In three-dimensional (3D) cell culture models of MPM, pemetrexed has been shown to significantly decrease the viability of various cell lines, including the benign mesothelial MeT-5A and the MPM cell lines M14K (epithelioid), MSTO (biphasic), and ZL34 (sarcomatoid). nih.govnih.gov

In these 3D models, pemetrexed treatment reduced the mean perimeter of tumor spheroids in all tested cell lines. nih.govnih.gov Furthermore, it demonstrated an ability to reduce the invasive capacity of MeT-5A and ZL34 spheroids into collagen matrices. nih.govnih.gov An important finding was that pemetrexed significantly reduced the collagen gel contraction of all tested mesothelioma cell lines, a measure of their mesenchymal transition. nih.govnih.gov

Preclinical studies have also indicated that pemetrexed has synergistic antitumor activity when combined with gemcitabine (B846) in various tumor types, including pancreatic cancer models. researchgate.net In the WiDr human colon cancer cell line, resistance to pemetrexed has been associated with the overexpression of thymidylate synthase. nih.gov

Table 2: In Vitro Activity of Pemetrexed in Other Solid Tumor Cell Lines

| Cell Line | Cancer Type | Assay/Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| MeT-5A | Benign Mesothelial | 3D Spheroid | Reduced spheroid perimeter, decreased invasion | nih.govnih.gov |

| M14K | Epithelioid Mesothelioma | 3D Spheroid | Reduced spheroid perimeter, decreased collagen contraction | nih.govnih.gov |

| MSTO | Biphasic Mesothelioma | 3D Spheroid | Reduced spheroid perimeter | nih.govnih.gov |

| ZL34 | Sarcomatoid Mesothelioma | 3D Spheroid | Reduced spheroid perimeter, decreased invasion | nih.govnih.gov |

| WiDr | Colon Cancer | N/A | Resistance associated with thymidylate synthase overexpression | nih.gov |

In Vivo Studies Using Animal Models

Xenograft Models and Tumor Growth Inhibition

In vivo studies using xenograft models have consistently demonstrated the antitumor efficacy of pemetrexed. In an A549 NSCLC xenograft model, an oral formulation of pemetrexed reduced tumor volume by 51.1%. nih.govbohrium.com Another study using A549 xenografts showed that pemetrexed alone significantly inhibited tumor growth. researchgate.net

The efficacy of pemetrexed has also been evaluated in combination with other agents. In a zebrafish A549 xenograft model, the combination of apatinib (B926) and pemetrexed resulted in significant tumor growth inhibition. nih.gov Similarly, in a mouse xenograft model using the EGFR-mutant human lung adenocarcinoma cell line HCC827, the sequential administration of pemetrexed followed by icotinib (B1223) led to a significant reduction in tumor volume and weight. nih.gov This combination also resulted in a higher tumor growth inhibition rate compared to either agent alone. nih.gov

Studies in rodent models have shown that pemetrexed effectively delays tumor growth by 12 to 18 days compared to controls. aacrjournals.org Furthermore, combined treatments of pemetrexed with agents like imatinib (B729) have shown synergistic effects in reducing cancer cell viability in vivo in mesothelioma xenograft models. researchgate.net

Table 3: Pemetrexed Efficacy in Xenograft Models

| Model | Cell Line | Key Findings | Reference(s) |

|---|---|---|---|

| Mouse Xenograft | A549 (NSCLC) | 51.1% reduction in tumor volume with an oral formulation. | nih.govbohrium.com |

| Mouse Xenograft | A549 (NSCLC) | Significant tumor growth inhibition. | researchgate.net |

| Zebrafish Xenograft | A549 (NSCLC) | Significant tumor growth inhibition when combined with apatinib. | nih.gov |

| Mouse Xenograft | HCC827 (NSCLC) | Sequential treatment with icotinib significantly reduced tumor volume and weight. | nih.gov |

| Rodent Model | NSCLC | Delayed tumor growth by 12 to 18 days. | aacrjournals.org |

| Mouse Xenograft | Malignant Mesothelioma | Synergistic reduction in cancer cell viability with imatinib. | researchgate.net |

Orthotopic Models

Orthotopic models, which involve implanting tumor cells into the corresponding organ of origin, provide a more clinically relevant microenvironment for evaluating therapeutic efficacy. In an orthotopic model of mesothelioma recurrence in rats, locally administered pemetrexed-loaded films demonstrated the same antitumor efficacy as intravenously or intrapleurally administered pemetrexed solutions. nih.gov When combined with a cisplatin-loaded film, the pemetrexed implant almost completely prevented tumor recurrence. nih.gov

In an A549 orthotopic NSCLC xenograft model, the combination of metformin (B114582) and pemetrexed exerted additive inhibitory effects on pulmonary tumorigenesis. Micro-computer tomography (CT) imaging in an orthotopic mouse model using A549 cells also confirmed the tumor growth inhibitory effects of pemetrexed. researchgate.net

Antiangiogenic Effects of Pemetrexed in Preclinical Models

Pemetrexed exhibits antiangiogenic properties by targeting proliferating endothelial cells and inhibiting new blood vessel formation. bohrium.com In vitro assays have shown that pemetrexed can inhibit the tube formation and migration of Human Umbilical Vein Endothelial Cells (HUVECs). bohrium.com

Preclinical Rationale for Pemetrexed Combination Therapies

The therapeutic efficacy of the multitargeted antifolate agent pemetrexed in preclinical models has been shown to be significantly enhanced when used in combination with other anticancer agents. The rationale for these combinations is rooted in the synergistic or additive interactions observed in vitro and in vivo, which can overcome resistance, increase cytotoxicity, and modulate the tumor microenvironment. Preclinical studies have explored combinations with traditional chemotherapeutics, targeted agents, and immunotherapies, providing a strong basis for their clinical investigation.

Synergistic Interactions with Other Chemotherapeutic Agents (e.g., Cisplatin (B142131), Gemcitabine, Carboplatin (B1684641), Irinotecan)

Pemetrexed's mechanism of action, which involves the inhibition of multiple folate-dependent enzymes, creates opportunities for synergistic interactions with other cytotoxic drugs that have different mechanisms of action.

Cisplatin and Carboplatin: The combination of pemetrexed and platinum-based agents like cisplatin and carboplatin has been extensively studied. Preclinical models have demonstrated that pemetrexed and cisplatin are synergistic. ascopubs.org The nature of this interaction can be schedule-dependent. In vitro studies on human lung, breast, and ovarian cancer cell lines revealed that sequential exposure to pemetrexed for 24 hours followed by cisplatin for 24 hours produced synergistic or additive/synergistic effects. researchgate.net In contrast, simultaneous exposure or the reverse sequence often resulted in antagonistic effects. researchgate.net While effective, the combination of low-dose pemetrexed and cisplatin has been shown to cause synergistic nephrotoxicity in mice, suggesting that overlapping toxicities can be amplified. nih.gov Substituting carboplatin for cisplatin is often explored to improve the toxicity profile while attempting to maintain efficacy. ascopubs.org Preclinical trials have indicated some antitumor activity when pemetrexed is combined with carboplatin. cancernetwork.com

Gemcitabine: Preclinical studies have consistently shown cytotoxic synergy when pemetrexed is combined with the nucleoside analogue gemcitabine. nih.gov This synergy has been observed in various cancer models, including lung cancer. aacrjournals.org The molecular basis for this interaction involves the alteration of metabolic molecules. nih.gov For instance, pemetrexed treatment can lead to increased gene expression of deoxycytidine kinase (dCK) and human equilibrative nucleoside transporter 1 (hENT1), which are crucial for the activation and uptake of gemcitabine. nih.gov The sequence of administration is critical; preclinical research supports that sequential treatment with pemetrexed first, followed by gemcitabine, produces synergistic tumor growth delay in rodent models, whereas the reverse sequence can be detrimental. aacrjournals.orgnih.gov

Irinotecan (B1672180): The combination of pemetrexed and irinotecan has demonstrated strong, schedule-independent synergistic cytotoxic activity in preclinical pancreatic cancer models. nih.govnih.gov In a study evaluating various gemcitabine-free combinations, the pemetrexed and irinotecan combination was identified as the most active against a panel of 10 pancreatic cancer cell lines. nih.govnih.gov This treatment significantly reduced cell recovery, increased apoptosis, and diminished the clonogenic capacity of the cancer cells. nih.gov Furthermore, in vivo xenograft models showed that the pemetrexed/irinotecan combination could effectively inhibit tumor growth as a second-line therapy after gemcitabine treatment. nih.govnih.gov

| Combination Agent | Cancer Model | Key Preclinical Findings | Reference(s) |

| Cisplatin | Lung, Breast, Ovarian Cancer Cell Lines | Synergistic effects observed with sequential administration (pemetrexed followed by cisplatin). | researchgate.net |

| Gemcitabine | Lung Cancer Cell Lines, Rodent Models | Cytotoxic synergy; Pemetrexed increases expression of genes (dCK, hENT1) that sensitize cells to gemcitabine. Sequential treatment (pemetrexed then gemcitabine) is optimal. | nih.govaacrjournals.orgnih.gov |

| Carboplatin | Various Solid Tumors | Preclinical trials showed some antitumor activity for the combination. | cancernetwork.com |

| Irinotecan | Pancreatic Cancer Cell Lines, Xenograft Models | Strong, schedule-independent synergistic cytotoxic activity; significant reduction in cell recovery and clonogenicity, and inhibition of tumor growth in vivo. | nih.govnih.gov |

Combination with Targeted Agents (e.g., mTOR Inhibitors, CHK1 Inhibitors)

Targeted therapies that inhibit specific molecular pathways involved in cancer cell growth and survival can be combined with pemetrexed to enhance its antitumor effects.

mTOR Inhibitors: The combination of pemetrexed with mTOR inhibitors has yielded conflicting preclinical results. Some studies showed promising synergistic anticancer effects between pemetrexed and the mTOR inhibitor sirolimus, both in vitro and in vivo. nih.gov Sirolimus was found to block pemetrexed-induced activation of thymidylate synthase, a potential mechanism for the enhanced activity. nih.gov Conversely, other research on non-small cell lung cancer (NSCLC) models reported an antagonistic interaction. nih.gov In these studies, the mTOR inhibitor everolimus (B549166) protected NSCLC cells from pemetrexed-induced apoptosis by causing a delay in cell cycle progression, which interferes with the S-phase-dependent action of pemetrexed. nih.gov This suggests that the interaction between pemetrexed and mTOR inhibitors may be context-dependent.

CHK1 Inhibitors: Checkpoint kinase 1 (CHK1) is a critical regulator of the DNA damage response. Inhibiting CHK1 is predicted to enhance the effects of antimetabolites like pemetrexed. nih.gov Preclinical experiments in NSCLC cell lines showed that combination treatment with the CHK1 inhibitor LY2603618 and pemetrexed arrested DNA synthesis. researchgate.netnih.gov In tumor-bearing mice, this combination led to a significant increase in the growth inhibition of NSCLC xenograft tumors. nih.gov Similarly, the CHK1 inhibitor MK-8776 was found to enhance the sensitivity of p53 mutant NSCLC cell lines to pemetrexed. nih.gov The level of CHK1 protein expression in cancer cells may be a biomarker for sensitivity to this combination, with higher levels correlating with greater sensitivity. nih.gov

| Targeted Agent Class | Specific Agent(s) | Cancer Model | Key Preclinical Findings | Reference(s) |

| mTOR Inhibitor | Sirolimus | Not specified | Synergistic anti-cancer effect; sirolimus blocks pemetrexed-induced thymidylate synthase activation. | nih.gov |

| Everolimus | Non-Small Cell Lung Cancer (NSCLC) | Antagonistic interaction; everolimus protects cells from pemetrexed-induced apoptosis by delaying cell cycle progression. | nih.gov | |

| CHK1 Inhibitor | LY2603618 | Non-Small Cell Lung Cancer (NSCLC) | Combination arrested DNA synthesis and significantly increased tumor growth inhibition in xenografts. | researchgate.netnih.gov |

| MK-8776 | Non-Small Cell Lung Cancer (NSCLC) | Enhances sensitivity of NSCLC cell lines to pemetrexed, particularly in cells with higher CHK1 expression. | nih.gov |

Combination with Immunotherapy Approaches (e.g., CIK cells, PD-1 blockade)

Pemetrexed can modulate the tumor microenvironment and induce immunogenic changes in cancer cells, providing a strong rationale for its combination with various immunotherapies.

Cytokine-Induced Killer (CIK) cells: Preclinical studies have explored optimizing the combination of pemetrexed with adoptive cell therapy using cytokine-induced killer (CIK) cells. Research indicates that the administration sequence is crucial. Administering pemetrexed prior to the injection of CIK cells was found to maximize the therapeutic efficacy of the CIK cell therapy in a non-small cell lung cancer model. nih.gov This priming with chemotherapy likely creates a more favorable environment for the infused immune cells to exert their antitumor effects.

PD-1/PD-L1 Blockade: A significant body of preclinical evidence supports the combination of pemetrexed with immune checkpoint blockade targeting the PD-1/PD-L1 axis. aacrjournals.orgresearchgate.net Pemetrexed has been shown to enhance the anti-tumor efficacy of PD-1/PD-L1 blockade in syngeneic mouse tumor models. bmj.com The mechanisms underlying this synergy are multifaceted. Pemetrexed can induce immunogenic cell death, characterized by the release of damage-associated molecular patterns like HMGB1. aacrjournals.orgresearchgate.net It also upregulates the expression of PD-L1 on tumor cells, potentially increasing their susceptibility to PD-L1 blockade. bmj.comnih.govnih.gov This upregulation is mediated by the inactivation of thymidylate synthase, leading to increased reactive oxygen species (ROS) and subsequent activation of the NF-κB signaling pathway. bmj.comnih.gov In vivo, the combination of pemetrexed with an anti-PD-L1 antibody creates a more favorable tumor microenvironment, characterized by enhanced T-cell infiltration and activation, leading to synergistic inhibition of tumor growth. aacrjournals.orgbmj.com

| Immunotherapy Approach | Cancer Model | Key Preclinical Findings | Reference(s) |

| CIK Cells | Non-Small Cell Lung Cancer | The administration of pemetrexed prior to CIK cell injection maximizes the efficacy of the CIK therapy. | nih.gov |

| PD-1/PD-L1 Blockade | Colon, Lung Cancer (Syngeneic Mouse Models) | Pemetrexed enhances the efficacy of PD-1/PD-L1 blockade. It promotes an intra-tumor T cell-mediated immune response, induces immunogenic cell death, and upregulates PD-L1 expression on tumor cells via the TS-ROS-NF-κB axis. | aacrjournals.orgresearchgate.netbmj.comnih.gov |

Mechanisms of Pemetrexed Resistance in Research Models

Biochemical Mechanisms of Pemetrexed (B1662193) Resistance

Biochemical resistance mechanisms involve changes in the intracellular targets of pemetrexed or in the metabolic pathways that govern its activity.

A primary mechanism of acquired resistance to pemetrexed involves the alteration of its target enzymes, most notably thymidylate synthase (TS). nih.govnih.gov Pemetrexed, particularly in its polyglutamated form, is a potent inhibitor of TS, an enzyme crucial for the de novo synthesis of pyrimidines. plos.orgnih.gov

Elevated expression of TS is frequently observed in pemetrexed-resistant cancer cell lines. nih.govfrontiersin.org Studies have demonstrated a direct correlation between increased TS expression and reduced sensitivity to pemetrexed in non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM) models. nih.govnih.gov For instance, NSCLC cells engineered to overexpress TS show markedly reduced sensitivity to the drug's antiproliferative effects. nih.gov This overexpression can be a result of gene amplification, where the copy number of the TYMS gene is increased, leading to higher protein levels. nih.gov Pemetrexed-resistant lung cancer sublines have been found to have higher TYMS gene copy numbers compared to their parent cells. nih.gov

The consequence of increased TS levels is that the inhibitory effect of pemetrexed is overcome, allowing DNA synthesis to proceed even in the presence of the drug. nih.gov Research in MPM cell lines has shown that TYMS overexpression leads to increased resistance, while knocking down its expression reduces this resistance. frontiersin.org Metabolomic analysis of these resistant cells revealed higher levels of dTMP, the product of the TS reaction, indicating that the pathway remains active. frontiersin.org

Table 1: Research Findings on Thymidylate Synthase (TS) and Pemetrexed Resistance

| Cell Line/Model | Cancer Type | Key Finding | Reference |

|---|---|---|---|

| NSCLC Cell Lines | Non-Small Cell Lung Cancer | Forced overexpression of TS markedly reduced sensitivity to pemetrexed and attenuated drug-induced apoptosis. | nih.gov |

| PC6/MTA-4.0 | Lung Cancer | Resistant cells showed a 20-fold increase in TS mRNA expression and increased TS gene copy numbers. | nih.gov |

| MPM Cell Lines | Malignant Pleural Mesothelioma | Pemetrexed-resistant cells had higher TYMS expression; knockdown of TYMS reduced resistance. | frontiersin.org |

The efficacy of pemetrexed is heavily dependent on its conversion to polyglutamated forms within the cell by the enzyme folylpolyglutamate synthetase (FPGS). amegroups.org Polyglutamation traps the drug intracellularly and significantly increases its inhibitory potency against target enzymes like TS. nih.gov

A common mechanism of acquired resistance is the downregulation or mutation of FPGS. aacrjournals.org Reduced FPGS activity leads to inefficient polyglutamation of pemetrexed, resulting in lower intracellular drug concentrations and reduced target inhibition. nih.gov Studies in murine leukemia cell lines have identified that acquired resistance to pemetrexed can be attributed to a combination of decreased FPGS message (a 65% decrease in one model) and impaired drug influx. nih.gov In some pemetrexed-resistant NSCLC cell lines, downregulated FPGS expression has also been observed. nih.gov Furthermore, a single nucleotide polymorphism (SNP) in the FPGS gene (2572C > T) has been associated with response to pemetrexed, where patients with the 2572C > C genotype expressed higher levels of FPGS protein and had better treatment responses. nih.gov

Drug Dynamics and Transport-Related Resistance to Pemetrexed

The intracellular concentration of pemetrexed is a critical determinant of its cytotoxic activity and is governed by the balance between drug influx and efflux. d-nb.info

Pemetrexed enters cells primarily through the reduced folate carrier (RFC), also known as solute carrier family 19 member 1 (SLC19A1). amegroups.orgiiarjournals.org A decrease in the expression or function of this transporter can significantly impair drug uptake, leading to resistance.

Downregulation of RFC has been observed in various pemetrexed-resistant cancer models. nih.gov For example, in a murine leukemia cell line, resistance was linked to a 50% decrease in both RFC message and protein, which contributed to a 56% reduction in pemetrexed influx. nih.gov Similarly, in NSCLC A549 cells, markedly decreased expression of the SLC19A1 gene was found in pemetrexed-resistant variants, and siRNA-mediated knockdown of SLC19A1 in parental cells conferred resistance. nih.govoncotarget.com This demonstrates that impaired cell entry is a direct contributor to chemoresistance. amegroups.org

Enhanced drug efflux, mediated by ATP-binding cassette (ABC) transporters, is a well-established mechanism of multidrug resistance. oaepublish.com These transporters actively pump chemotherapeutic agents out of the cell, reducing their intracellular accumulation and efficacy. d-nb.info

Several ABC transporters have been implicated in pemetrexed resistance. nih.gov Research in breast cancer has shown that members of the ABCC subfamily, particularly ABCC5 (also known as MRP5), can confer resistance to pemetrexed. nih.govdrugbank.com In pan-resistant breast cancer cell lines, the expression of ABCC2, ABCC4, ABCC5, and ABCG2 was significantly increased, with ABCC5 showing the highest increase (5.21-fold). drugbank.comresearchgate.net Overexpression of ABCC5 in MCF-7 breast cancer cells led to reduced drug sensitivity, decreased intracellular accumulation, and enhanced efflux of pemetrexed. nih.gov Conversely, knocking out ABCC5 increased sensitivity. drugbank.com In NSCLC, ABCC11 (MRP8) has also been found to be correlated with pemetrexed resistance. nih.gov

Table 2: Role of ABC Transporters in Pemetrexed Efflux and Resistance

| Transporter | Cancer Type | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| ABCC5 (MRP5) | Breast Cancer | MCF-7 | ABCC5 expression was inversely correlated with pemetrexed sensitivity. Overexpression increased efflux and resistance (IC50 increased from 0.06 to 0.20 µg/mL). | drugbank.comresearchgate.net |

Genetic variations in transporter genes, such as single nucleotide polymorphisms (SNPs), can influence transporter function and expression, thereby affecting drug sensitivity. frontiersin.orgmdpi.com

In the context of pemetrexed, SNPs in the SLC19A1 (RFC) gene have been evaluated for their impact on clinical outcomes in NSCLC patients. nih.gov One study identified two SNPs, 2117C > T and 9148C > A, showing that patients with homozygous variant genotypes (2117T > T and 9148A > A) had a significantly better outcome compared to their counterparts. nih.gov Another SNP, 538G > A in the ABCC11 gene, has also been studied; cells with the 538A > A genotype were found to be more sensitive to pemetrexed. nih.gov These findings suggest that an individual's genetic makeup can influence the pharmacodynamics of pemetrexed and contribute to inter-individual differences in treatment response. iiarjournals.org

Other Cellular and Molecular Mechanisms of Pemetrexed Resistance

Beyond alterations in drug transport and target enzyme expression, a variety of other cellular and molecular adaptations have been identified in research models that contribute to resistance against the antifolate agent pemetrexed (C14H17N7O3S). These mechanisms involve fundamental cellular processes, including DNA repair, cellular plasticity, and the activation of key oncogenic signaling pathways.

DNA Repair Pathway Alterations (e.g., UDG, ERCC1)

The efficacy of pemetrexed is linked to its ability to disrupt DNA synthesis, leading to DNA damage. Consequently, the cellular capacity for DNA repair can significantly influence sensitivity or resistance to the drug. Enhanced activity of specific DNA repair pathways allows cancer cells to more effectively counteract the damage induced by pemetrexed, thereby promoting cell survival.

Two key proteins implicated in this form of resistance are Uracil (B121893) DNA glycosylase (UDG) and Excision repair cross-complementation group 1 (ERCC1).

Uracil DNA glycosylase (UDG): As a critical component of the base excision repair (BER) pathway, UDG is responsible for removing misincorporated uracil from DNA. Research has demonstrated that higher expression levels of UDG are significantly associated with increased resistance to pemetrexed in non-small cell lung cancer (NSCLC) cell lines. nih.gov In one study, the knockdown of UDG expression led to a seven-fold increase in sensitivity to pemetrexed, underscoring its direct role in mitigating the drug's cytotoxic effects. nih.gov

Excision Repair Cross-Complementation Group 1 (ERCC1): ERCC1 is a crucial polypeptide in the nucleotide excision repair (NER) pathway, which repairs a wide range of DNA lesions. nih.gov While its overexpression is often linked to chemoresistance, the relationship with pemetrexed is complex. nih.gov Some research indicates that a higher status of the NER system contributes to pemetrexed resistance. nih.gov Conversely, other studies have shown that pemetrexed, in combination with other agents like resveratrol (B1683913), can lead to the downregulation of ERCC1 protein levels, suggesting that modulating this pathway could be a strategy to overcome resistance. nih.gov

| Protein | DNA Repair Pathway | Role in Pemetrexed Resistance | Research Finding |

| UDG | Base Excision Repair (BER) | Enhanced Repair | Higher expression is significantly associated with increased drug resistance in NSCLC cell lines. nih.gov |

| ERCC1 | Nucleotide Excision Repair (NER) | Enhanced Repair | A higher status of the NER system may contribute to resistance. nih.gov Pemetrexed in combination with resveratrol has been shown to reduce ERCC1 protein levels. nih.gov |

Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a cellular program where epithelial cells lose their characteristic polarity and cell-to-cell adhesion, acquiring mesenchymal properties such as increased motility and invasiveness. mdpi.com This transition is increasingly recognized as a significant mechanism of chemoresistance. nih.govnih.gov

Activation of the EMT pathway has been shown to be a requirement for chemoresistance to pemetrexed in NSCLC. nih.gov Cells that undergo EMT exhibit changes in the expression of key marker proteins and are regulated by specific transcription factors.

Molecular Changes: A hallmark of EMT is the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers like N-cadherin and Vimentin. mdpi.com

Key Transcription Factors: The EMT program is driven by a set of master transcription factors, including SNAI1 (Snail), SNAI2 (Slug), ZEB1, and ZEB2. nih.govamegroups.org These factors repress epithelial genes and activate mesenchymal genes, orchestrating the phenotypic switch. amegroups.org

Studies have demonstrated that NSCLC cells with an intrinsically elevated EMT signature show a significantly greater potential to resist pemetrexed. nih.gov Conversely, inhibiting EMT signaling has been shown to render previously resistant cancer cells susceptible to the drug. nih.gov

| Feature | Description | Role in Pemetrexed Resistance |

| Core Process | Epithelial cells lose polarity and adhesion, gaining migratory and invasive mesenchymal properties. mdpi.com | EMT is a key driver of both intrinsic and acquired resistance to pemetrexed in NSCLC. nih.govnih.gov |

| Epithelial Markers | E-cadherin, ZO-1, Occludin. mdpi.com | Expression is decreased during EMT, contributing to resistance. |

| Mesenchymal Markers | N-cadherin, Vimentin, Fibronectin. mdpi.com | Expression is increased during EMT, associated with a resistant phenotype. |

| EMT Transcription Factors (EMT-TFs) | SNAI1, SNAI2, ZEB1, ZEB2, TWIST. nih.govamegroups.org | These factors orchestrate the genetic reprogramming that drives EMT and subsequent drug resistance. amegroups.org |

Oncogene and Oncoprotein Alterations (e.g., Akt Activation, EGFR-TKI Resistance Crosstalk)

Alterations in the activity of oncogenes and oncoproteins that drive cell survival and proliferation can profoundly impact pemetrexed sensitivity. The activation of survival pathways can counteract the cytotoxic stress induced by the drug, leading to resistance.

Akt Activation: The serine/threonine kinase Akt is a central node in the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Pemetrexed treatment has been reported to increase the phosphorylation and activation of Akt in some cancer models. mdpi.com This activation of a pro-survival pathway can diminish the drug's efficacy. The inhibition of PI3K/Akt signaling has been shown to mitigate pemetrexed resistance in NSCLC cells. researchgate.net

EGFR-TKI Resistance Crosstalk: There is significant crosstalk between resistance mechanisms to pemetrexed and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). In some instances, acquired resistance to pemetrexed is associated with the activation of the EGFR and HER2 receptor tyrosine kinases. mdpi.com This suggests that cancer cells can evade pemetrexed's effects by activating alternative survival pathways. Consequently, inhibiting this activated EGFR/HER2 signaling, for example with the pan-HER inhibitor afatinib, has been shown to overcome acquired pemetrexed resistance in EML4-ALK rearranged NSCLC cells. mdpi.com Furthermore, combining pemetrexed with an EGFR-TKI has been explored as a strategy to improve outcomes, particularly in patients with EGFR mutations and other concomitant genetic alterations. nih.gov

| Pathway/Protein | Alteration | Consequence for Pemetrexed Therapy |

| PI3K/Akt Pathway | Pemetrexed can induce the phosphorylation (activation) of Akt. mdpi.com | Activation of this pro-survival pathway counteracts the drug's cytotoxic effects, promoting resistance. researchgate.net |

| EGFR/HER2 | Acquired resistance to pemetrexed can involve the activation of EGFR and HER2 signaling. mdpi.com | Creates a crosstalk where resistance to one agent (pemetrexed) is mediated by a pathway targeted by another (EGFR/HER2 inhibitors). mdpi.com |

mTOR Pathway Activation and Crosstalk

The mammalian Target of Rapamycin (mTOR) pathway is a crucial cellular signaling cascade that integrates cues from growth factors and nutrients to regulate cell growth, proliferation, and metabolism. nih.gov It functions through two distinct complexes, mTORC1 and mTORC2. nih.gov

Activation of the mTOR pathway has been identified as a mechanism of resistance to pemetrexed. Studies have shown that pemetrexed treatment can induce the activation of the mTOR and STAT3 pathways, leading to downstream effects that may promote cell survival. researchgate.net

The mTOR pathway is intricately linked with the PI3K/Akt pathway, often being a downstream effector of Akt. researchgate.net This extensive crosstalk means that activation of upstream components like PI3K or Akt can lead to mTOR activation, creating a robust pro-survival signaling network that is difficult to disrupt with a single agent. nih.gov In some cellular contexts, pemetrexed treatment has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, suggesting its effects can be context-dependent. researchgate.net However, evidence also points to mTOR activation as a bona fide resistance mechanism, as inhibiting mTOR with agents like RAD001 can block pemetrexed-induced signaling changes. researchgate.net

| Pathway Component | Function | Role in Pemetrexed Resistance | Crosstalk |

| mTORC1 | Regulates protein synthesis, cell growth, and metabolism. nih.gov | Pemetrexed can induce the activation of the mTOR pathway, promoting cell survival. researchgate.net | Heavily regulated by the upstream PI3K/Akt pathway; activation of Akt can lead to mTORC1 activation. nih.gov |

| mTORC2 | Primarily responsive to growth factors; activates Akt. nih.gov | Contributes to the overall activation of the pro-survival network. | Participates in a feedback loop by activating Akt, which in turn can influence mTORC1 activity. nih.gov |

Structure Activity Relationship Sar Studies and Analogues of Pemetrexed

Modifications to the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine nucleus is a key pharmacophore of pemetrexed (B1662193), mimicking the pterin (B48896) ring of folic acid and enabling its interaction with folate-dependent enzymes. researchgate.net Modifications to this core structure have been explored to modulate the compound's activity and target specificity.

Research into 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates has provided insights into the SAR of this core. In these studies, various substitutions at the 6-position of the pyrrolo[2,3-d]pyrimidine ring were investigated, along with modifications to the amino acid side chain. These analogues were evaluated for their ability to be taken up by cells via folate receptors (FRα and FRβ) and the proton-coupled folate transporter (PCFT). The results indicated that the nature of the substituent at the 6-position significantly influences cellular uptake and antiproliferative activity.

Furthermore, the development of tricyclic pyrrolo[2,3-d]pyrimidine derivatives has been another area of investigation. These compounds feature a third ring fused to the pyrrolo[2,3-d]pyrimidine core, creating a more rigid and conformationally constrained structure. The anticancer potential of these tricyclic analogues has been evaluated against various cancer cell lines. For instance, certain halo-substituted tricyclic compounds have demonstrated moderate activity against HeLa and MCF-7 cell lines.

Another modification strategy involves the replacement of the pyrrolo[2,3-d]pyrimidine core with bioisosteric scaffolds. For example, thieno[2,3-d]pyrimidine, a bioisostere of the pyrrolo[2,3-d]pyrimidine core, has been explored to assess its effect on the inhibition of specific kinases.

Table 1: Examples of Modifications to the Pyrrolo[2,3-d]pyrimidine Core and their Reported Activities

| Modification | Analogue Type | Reported Activity/Finding |

| Substitution at the 6-position | 6-Substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates | Influences cellular uptake via folate receptors and antiproliferative activity. |

| Fusion of a third ring | Tricyclic pyrrolo[2,3-d]pyrimidines | Halo-substituted derivatives showed moderate activity against HeLa and MCF-7 cells. |

| Bioisosteric replacement | Thieno[2,3-d]pyrimidine analogues | Explored for inhibition of RET kinase. |

| Phenyl ring replacement | Pyridine (B92270) ring analogues | Replacement of the phenyl moiety with a pyridine ring resulted in low cytotoxicity. frontiersin.org |

Modifications in the Benzoyl Ring and Side Chain

The benzoyl ring and the L-glutamic acid side chain of pemetrexed play crucial roles in its transport into cells and its interaction with target enzymes. Consequently, modifications to these moieties have been a significant focus of SAR studies.

The primary role of the benzoyl ring appears to be maintaining the optimal distance between the pyrrolo[2,3-d]pyrimidine core and the glutamate (B1630785) side chain, rather than engaging in significant π-π hydrophobic interactions with the target enzymes. This suggests that the linker function of the benzoyl ring is more critical than its specific electronic properties. To explore this, analogues have been synthesized where the benzene (B151609) ring is replaced with other groups, such as thiophene (B33073) and methylene (B1212753) units.

The L-glutamic acid side chain is essential for the polyglutamylation of pemetrexed within the cell, a process that enhances its intracellular retention and inhibitory potency against target enzymes. SAR studies have explored the impact of modifying this amino acid residue. For example, replacing L-glutamic acid with other amino acids like aspartic acid and phenylalanine has been investigated to understand the structural requirements for efficient polyglutamylation and target inhibition.

Furthermore, the length of the side chain connecting the core structure to the glutamate moiety has been shown to be a critical determinant of biological activity and transport mechanism. Studies on 5-substituted pyrrolo[2,3-d]pyrimidine thienoyl analogues with varying carbon atom chain lengths (from 1 to 6 carbons) in the bridge have been conducted. These investigations revealed that analogues with 4 and 5-carbon atom chains exhibited significant antiproliferative effects and were selectively transported into cells by folate receptors and the proton-coupled folate transporter, but not by the reduced folate carrier (RFC). This highlights the potential to modulate transporter selectivity through side chain modifications.

Development and Evaluation of Pemetrexed Analogues and Derivatives

Building upon the insights from SAR studies, numerous pemetrexed analogues and derivatives have been developed and evaluated for their potential as improved anticancer agents. These efforts have focused on enhancing tumor targeting, overcoming resistance mechanisms, and broadening the therapeutic window.

One approach involves the development of nanoformulations of pemetrexed. For instance, a supramolecular nanoparticle of pemetrexed conjugated with a peptide sequence (PEM-FFRGD) has been developed. This nanoparticle formulation was designed to target tumors and was shown to have enhanced antitumor efficacy in preclinical models by inhibiting mitochondrial energy metabolism. frontiersin.org Another strategy has been the creation of a nanoformulation of pemetrexed with folic acid (PEM/FA-NP) to potentially enhance uptake in cancer cells that overexpress folate receptors. acs.org

The synthesis of analogues with modifications in both the benzoyl and glutamate regions has also been a fruitful area of research. These modifications aim to fine-tune the molecule's properties, such as its affinity for target enzymes and its susceptibility to cellular transport mechanisms.

Moreover, the development of pemetrexed analogues is often guided by the goal of targeting specific cancer types or overcoming resistance. For example, analogues have been designed to have a higher affinity for folate receptor-α, which is overexpressed in several solid tumors. frontiersin.org This targeted approach aims to increase the concentration of the drug in tumor cells while minimizing its uptake by normal tissues, thereby reducing systemic toxicity. The evaluation of these novel derivatives typically involves a battery of in vitro and in vivo assays, including enzyme inhibition studies, cell proliferation assays using various cancer cell lines, and efficacy studies in animal models of cancer.

Synthetic Routes and Methodologies for Pemetrexed

Historical Overview of Pemetrexed (B1662193) Synthesis

Pemetrexed, with the chemical formula C14H17N7O3S, is a multi-targeted antifolate agent. Its development arose from a collaborative effort between Dr. Edward C. Taylor at Princeton University and a team of chemists at Eli Lilly and Company. This partnership aimed to create antifolate inhibitors of enzymes dependent on tetrahydrofolate (THF) cofactors. aacrjournals.org The journey to Pemetrexed began with the synthesis of lometrexol, which was the first potent antifolate inhibitor of de novo purine (B94841) synthesis. aacrjournals.orgnih.gov However, lometrexol's structural instability prompted further research to create a more stable molecule. nih.gov This led to the synthesis of Pemetrexed, which was first described in U.S. Patent No. 5,344,932. google.com A later patent, U.S. Patent No. 5,416,211, detailed a more practical synthesis that is believed to be used for industrial production. google.comgoogleapis.com This method involves the coupling of key intermediates to form the core structure of Pemetrexed. nih.gov The drug was approved by the U.S. Food and Drug Administration (FDA) in 2004 for treating malignant pleural mesothelioma. nih.govbionity.com

Key Synthetic Intermediates and Their Preparation

The synthesis of Pemetrexed relies on the preparation and coupling of several key intermediates. A common industrial synthesis starts from 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This starting material undergoes protection of the amine group, followed by iodination of the pyrrole (B145914) ring. It is then reacted with (S)-dimethyl 2-(4-ethynylbenzamido)pentanedioate to form a precursor that is converted into Pemetrexed through a series of subsequent reactions. google.com

Another critical intermediate is 4-(4-carbomethoxyphenyl)butanal. googleapis.com An efficient preparation of this intermediate involves the condensation of methyl 4-bromobenzoate (B14158574) with 3-buten-1-ol. This process offers a high yield and purity, making it suitable for large-scale production. googleapis.com

The final key step in many synthetic routes is the coupling of the carboxylic acid intermediate, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, with a glutamate (B1630785) derivative, typically diethyl L-glutamate. nih.gov This peptide coupling is often facilitated by activating agents like 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of N-methylmorpholine (NMM). nih.gov The resulting product, a diester of Pemetrexed, is then saponified to yield the final active pharmaceutical ingredient. nih.gov

A patent describes a process starting with 4-[2-(2-amino-4, 7-dihydro-4-oxygen-3H-pyrrolo[2, 3-d] pyrimidine-5-group) ethyl] benzoic acid, which undergoes an acylation reaction. The resulting intermediate is then condensed with another key intermediate under the action of N, N-carbonyl diimidazole. wipo.int

The table below summarizes some of the key intermediates in Pemetrexed synthesis.

| Intermediate Name | Chemical Formula | Role in Synthesis |

| 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol | C6H6N4O | Core heterocyclic starting material google.com |

| (S)-dimethyl 2-(4-ethynylbenzamido)pentanedioate | C16H17NO5 | Side chain component google.com |

| 4-(4-carbomethoxyphenyl)butanal | C12H14O3 | Key intermediate for the side chain googleapis.com |

| 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | C15H15N5O3 | Core structure before glutamate coupling nih.gov |

| Diethyl L-glutamate | C9H17NO4 | Provides the glutamic acid moiety nih.gov |

| Pemetrexed diethyl ester | C24H29N5O6 | Direct precursor to Pemetrexed googleapis.com |

Advanced Synthetic Strategies and Improved Yields

Researchers have continuously sought to optimize the synthesis of Pemetrexed to improve yields, reduce costs, and enhance the purity of the final product. One improved method for preparing the key intermediate 4-(4-carbomethoxyphenyl)butanal involves condensing methyl 4-bromobenzoate with 3-buten-1-ol, followed by a simple extraction and decolorization process, achieving a yield of over 80% and purity greater than 95% without the need for column chromatography. googleapis.com

Furthermore, a process utilizing N-methylpyrrolidone (NMP) as a solvent during the coupling reaction has been shown to prevent the formation of certain impurities. google.com Lowering the reaction temperature to below 20°C during the final saponification step is also crucial for minimizing the formation of chiral impurities. google.com

The table below highlights some advanced synthetic strategies and their reported improvements.

| Starting Materials / Key Step | Improvement | Reported Yield/Purity |

| Methyl 4-bromobenzoate and 3-buten-1-ol | Simplified workup for 4-(4-carbomethoxyphenyl)butanal | >80% yield, >95% purity googleapis.com |

| Crystalline isolation of Pemetrexed diethyl ester | Avoids chromatographic purification | High yield and purity googleapis.com |

| Methyl 4-iodobenzoate (B1621894) and 3-buten-1-ol | Avoids tedious workups and unfriendly reagents | Overall yield increased to 34.9% researchgate.net |

| Use of N-methylpyrrolidone (NMP) as solvent | Avoids formation of specific impurities google.com | Purity >99.95% google.com |

| Low-temperature saponification (<20°C) | Minimizes chiral impurity formation google.com | Chiral impurity <0.1% google.com |

Process-Related Impurities: Identification, Characterization, and Removal

The quality and safety of Pemetrexed are dependent on the control of process-related impurities. nih.gov Several potential impurities can arise during the synthesis and degradation of Pemetrexed. molnar-institute.com

Common Impurities and Their Formation:

N-methyl impurity: This impurity can form during the condensation of the benzoic acid intermediate with diethyl L-glutamate. nih.gov

N,N-Dimethylformamidine impurity: Formation of this impurity has been reported when N,N-dimethylformamide (DMF) is used as a solvent in the condensation step. nih.gov

Enantiomer of Pemetrexed (D-glutamate form): This chiral impurity can arise from the presence of the D-enantiomer in the starting diethyl L-glutamate or through racemization during the hydrolysis of the ester groups under alkaline conditions at elevated temperatures. nih.gov

γ-Dipeptide and α-Dipeptide Impurities: These can be formed if the starting diethyl L-glutamate contains isomeric impurities. nih.gov

Dimer Impurity: This impurity can be generated during the basic hydrolysis of the Pemetrexed diester intermediate. nih.gov

Oxidative dimers and ring-opened keto-amine: These are potential degradation products. molnar-institute.com

Identification and Characterization:

The identification and characterization of these impurities are crucial for quality control and are typically performed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.govbenthamdirect.com Stability-indicating reversed-phase HPLC methods have been specifically developed to determine potential process and degradation impurities in both the drug substance and the final drug product. molnar-institute.com

Removal and Control Strategies:

Several strategies are employed to control and remove these impurities:

Purification of Intermediates: Purifying key intermediates, such as by forming a trifluoroacetic acid salt of the Pemetrexed intermediate, can effectively remove impurities and simplify the purification of the final product. google.com

Optimized Reaction Conditions: Controlling reaction parameters is critical. For instance, using N-methylpyrrolidone (NMP) as a solvent instead of DMF can prevent the formation of certain impurities. google.com Performing the final hydrolysis step at temperatures below 20°C minimizes the formation of the chiral impurity. google.com

Crystallization and Salting-out: A combination of salting-out and crystallization from an organic solvent/water mixture at room temperature can effectively remove both organic and inorganic impurities from the final Pemetrexed disodium (B8443419) product. google.com

The table below lists some of the known process-related impurities of Pemetrexed.

| Impurity Name | Formation Pathway |

| N-methyl Pemetrexed | Condensation step nih.govbenthamdirect.com |

| N,N-Dimethylformamidine Pemetrexed | Use of DMF as a solvent nih.gov |

| Pemetrexed enantiomer (D-glutamate) | Impure starting material or racemization nih.gov |

| γ-Dipeptide Impurity | Isomeric impurity in starting material nih.gov |

| α-Dipeptide Impurity | Isomeric impurity in starting material nih.gov |

| Dimer Impurity | Basic hydrolysis step nih.gov |

| Oxidative Dimers | Degradation molnar-institute.com |

| Ring-opened keto-amine | Degradation molnar-institute.com |

| Pemetrexed glutamide | Process-related benthamdirect.com |

| N-methyl pemetrexed glutamide | Process-related benthamdirect.com |

Analytical Techniques for Pemetrexed Research Quantification

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of pemetrexed (B1662193), owing to its versatility and reliability. Various HPLC-based methods have been established, primarily utilizing reversed-phase chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the routine analysis and quantification of pemetrexed. researcher.life These methods typically involve a C8 or C18 stationary phase and an aqueous mobile phase with an organic modifier. Isocratic elution is often used for its simplicity and robustness. researcher.life

Several studies have detailed specific RP-HPLC methods for pemetrexed determination. For instance, one method utilizes a Kromasil C18 column with a mobile phase of 20 mM dibasic phosphate (B84403) buffer (pH 6.50) and acetonitrile (B52724) (88:12, v/v), achieving good separation and quantification at a detection wavelength of 254 nm. ijddr.in Another validated method employs a Zorbax SB C8 column with a mobile phase consisting of 0.17% glacial acetic acid (pH 5.3) and acetonitrile (89:11, v/v) at a flow rate of 2.0 mL/min. researcher.liferjptonline.org

The selection of the stationary phase, mobile phase composition, pH, and flow rate are critical parameters that are optimized to achieve the desired retention time, peak shape, and resolution from potential impurities.

Interactive Data Table: Examples of RP-HPLC Methods for Pemetrexed Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Luna C18 (250 × 4.6 mm; 5 µm) | Kromasil C18 (250 × 4.6 mm, 5 µm) | Zorbax SB C8 (150 x 4.6 mm, 3.5µ) researcher.life |

| Mobile Phase | Acetonitrile: Sodium dihydrogen orthophosphate buffer (30:70 v/v), pH 4 | 20 mM Dibasic phosphate buffer: Acetonitrile (88:12 v/v), pH 6.50 | 0.17% Glacial acetic acid: Acetonitrile (89:11 v/v), pH 5.3 researcher.life |

| Flow Rate | 0.8 ml/min | Not Specified | 2.0 mL/min researcher.life |

| Detection Wavelength | 254 nm | 254 nm ijddr.in | Not Specified |

| Column Temperature | 25°C | Not Specified | 30°C researcher.life |

| Linear Range | 80-120 µg/ml | 20-120 µg/ml ijddr.in | 80-120% of analyte concentration rjptonline.org |

| Correlation Coefficient (r²) | 0.999 | Not Specified | 0.99992 researcher.life |

| Run Time | 10 minutes | Not Specified | Not Specified |

Pemetrexed possesses a chiral center, leading to the existence of enantiomers. Chiral liquid chromatography is essential for the separation and quantification of these stereoisomers, particularly the D-isomer, which is considered an impurity. nih.gov A reported chiral HPLC method for the enantiomeric separation of pemetrexed utilizes a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). The mobile phase consists of a mixture of n-Hexane, Ethanol, Isopropyl alcohol, and Trifluoroacetic acid (TFA) in a ratio of 250:650:100:1. This method achieves successful separation of the D-isomer from the main pemetrexed peak, with a run time of 30 minutes and UV detection at 240 nm. Such methods are crucial for ensuring the stereochemical purity of the drug substance.

Beyond quantifying the active pharmaceutical ingredient, HPLC is vital for the detection and quantification of process-related impurities and degradation products in pemetrexed. pharmtech.comglobalresearchonline.netjddtonline.info Stability-indicating HPLC methods are specifically designed to separate the drug substance from its potential degradants, which can form under various stress conditions such as acid, base, oxidation, heat, and light. jddtonline.info

One such method employs a gradient elution on a Zorbax SB-Phenyl column with a mobile phase consisting of trifluoroacetic acid in water and acetonitrile. pharmtech.com This approach successfully separates pemetrexed from its known impurities. pharmtech.com Another method for related substances uses an X-bridge C18 column with an isocratic mobile phase of acetonitrile and buffer (pH 5), allowing for a 15-minute analytical run time. globalresearchonline.net These methods are fundamental for ensuring the quality and stability of pemetrexed formulations. jddtonline.info

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Pemetrexed Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of pemetrexed, especially in complex biological matrices like human plasma. nih.govnih.govresearchgate.net This technique couples the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry. rsc.org

A highly sensitive UPLC-MS/MS assay has been developed for the analysis of pemetrexed in human plasma, particularly for microdosing studies. nih.govnih.gov This method involves solid-phase extraction for sample preparation and uses a labeled internal standard ([¹³C₅]-Pemetrexed) for accurate quantification. nih.govnih.gov The assay demonstrated a wide validation range from 0.0250 to 25.0 µg/L. nih.govnih.gov Another approach utilized matrix-assisted laser desorption/ionization–triple quadrupole–tandem mass spectrometry (MALDI-QqQ-MS/MS) for a high-throughput analysis of pemetrexed in plasma, significantly reducing the analysis time to approximately 10 seconds per sample. nih.gov

Interactive Data Table: LC-MS/MS Method Parameters for Pemetrexed Quantification in Plasma

| Parameter | UPLC-MS/MS Method nih.govnih.gov | MALDI-QqQ-MS/MS Method nih.gov |

| Chromatography | Reversed-phase ultra-high performance liquid chromatography | No liquid chromatographic separation |

| Sample Preparation | Solid-phase extraction | Spiking with internal standard |

| Internal Standard | [¹³C₅]-Pemetrexed | Methotrexate |

| Detection | Tandem mass spectrometry (MS/MS) | Multiple reaction monitoring (MRM) |

| Lower Limit of Quantification (LLOQ) | 0.0250 µg/L | 0.9 fmol/µL |

| Upper Limit of Quantification (ULOQ) | 25.0 µg/L | 60 fmol/µL |

| Run Time | 9.5 minutes | ~10 seconds per sample |

| Accuracy | 96.5% | Not Specified |

| Precision (%CV) | <8.8% | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC) for Pemetrexed

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particles, leading to significantly faster analysis times and improved resolution compared to conventional HPLC. japsonline.com

A rapid, stability-indicating RP-UPLC method has been developed for the assay of pemetrexed in parenteral formulations, with a run time of just 4.0 minutes. japsonline.comjapsonline.com This method employs a Waters Acquity BEH C18 column and a gradient elution with a mobile phase of 0.1% ortho-phosphoric acid and acetonitrile. japsonline.comjapsonline.com The UPLC system's ability to operate at high pressures allows for the use of smaller particles, which enhances separation efficiency. UPLC methods are particularly advantageous for high-throughput analysis in quality control environments. japsonline.com

Spectrophotometric Methods for Pemetrexed Determination (e.g., UV Spectroscopy)

Spectrophotometric methods, particularly UV spectroscopy, offer a simple, rapid, and cost-effective approach for the determination of pemetrexed in bulk drug and pharmaceutical formulations. ijddr.inresearchgate.netijddr.in These methods are based on the principle that pemetrexed absorbs ultraviolet radiation at a specific wavelength.

A validated UV spectrophotometric method for pemetrexed disodium (B8443419) involves measuring its absorbance at a maximum wavelength (λmax) of 225 nm using distilled water as the solvent. ijddr.inresearchgate.net Another study developed two colorimetric methods based on the reaction of pemetrexed with Fibrillarin (FBL) reagent and Para nitro aniline (B41778) (PNA), with absorbance measured at different wavelengths. austinpublishinggroup.com While generally less selective than chromatographic methods, spectrophotometry can be a suitable technique for routine quality control where the sample matrix is simple and free from interfering substances. ijddr.in

Stability Studies in Research Samples

Stability studies are crucial to ensure the integrity of Pemetrexed in samples from the time of collection to the time of analysis. These studies evaluate the effects of storage conditions, such as temperature, light, and time, on the concentration of the drug.

Pemetrexed solutions have demonstrated chemical stability under various conditions. In both dextrose 5% and NaCl 0.9% injections, Pemetrexed remained chemically stable for up to 2 days at room temperature (23°C), both protected from and exposed to fluorescent light. nih.gov When stored refrigerated at 4°C and protected from light, it was stable for 31 days. nih.gov Another study confirmed that Pemetrexed assay concentrations in 0.9% sodium chloride bags remained above 97.0% of the initial concentration for 28 days at 2–8°C, followed by 24 hours at 25°C. nih.gov

However, physical stability can be a concern. While room temperature samples were physically stable for 48 hours, admixtures stored under refrigeration for more than 24 hours developed a significant number of microparticulates. nih.gov

The stability of Pemetrexed is also influenced by pH and the presence of oxygen. Significant degradation was observed at a pH below 6. mdpi.com Forced degradation studies have shown that oxidation is a primary degradation pathway. mdpi.comresearchgate.net The stability of Pemetrexed in aqueous solutions increases as the drug concentration increases from 12.5 to 50 mg/mL. mdpi.com Controlling the level of dissolved oxygen in the solution through nitrogen purging has been shown to improve the stability of Pemetrexed solutions. mdpi.com

Sample solutions prepared for analysis have also been evaluated for stability. One study found that both sample and standard solutions of Pemetrexed were stable for at least 10 hours at room temperature, with 99% recovery. Another study demonstrated that sample solutions were stable for up to 3 days when stored at either room temperature or at 2 to 8ºC, with the cumulative %RSD of the assay being less than 2.0%.

Table 2: Stability of Pemetrexed in Different Conditions

| Storage Condition | Vehicle / Solution | Duration | Stability Outcome | Source(s) |

|---|---|---|---|---|

| Room Temperature (23°C) | Dextrose 5% / NaCl 0.9% | 2 days | Chemically stable | nih.gov |

| Refrigerated (4°C) | Dextrose 5% / NaCl 0.9% | 31 days | Chemically stable | nih.gov |

| Refrigerated (2-8°C) | NaCl 0.9% | 28 days | >97.0% of initial concentration | nih.gov |

| Refrigerated (>24 hours) | Infusion solutions | >24 hours | Formation of microparticulates | nih.gov |

| Room Temperature | Analytical sample solution | 10 hours | 99% recovery | |

| Room Temp. & Refrigerated (2-8°C) | Analytical sample solution | 3 days | Cumulative %RSD < 2.0% |

Q & A

Q. How can researchers determine the molecular structure of C₁₄H₁₇N₇O₃S using spectroscopic methods?

To confirm the molecular structure, combine nuclear magnetic resonance (NMR) spectroscopy for hydrogen/carbon environments, mass spectrometry (MS) for molecular weight and fragmentation patterns, and infrared (IR) spectroscopy for functional groups. Cross-reference results with crystallographic data (if available) and validate against computational simulations (e.g., density functional theory). Use databases like SciFinder or Reaxys to compare spectral libraries and ensure consistency with known analogs .

Q. What analytical techniques are critical for quantifying impurities in synthesized C₁₄H₁₇N₇O₃S?

High-performance liquid chromatography (HPLC) with UV-Vis detection is standard for purity assessment. Pair with tandem MS (LC-MS/MS) to identify trace impurities. Calibrate instruments using reference standards, and validate methods via spike-and-recovery experiments. Document detection limits and reproducibility metrics to comply with analytical validation guidelines .

Q. How should researchers design a synthesis protocol for C₁₄H₁₇N₇O₃S to ensure reproducibility?

Employ a factorial design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry, catalysts). Record raw data (yields, side products) in appendices, and highlight critical steps (e.g., purification via column chromatography). Provide detailed reagent specifications (manufacturer, purity) and environmental conditions (humidity, inert atmosphere) to minimize variability .

Q. What databases are essential for literature reviews on C₁₄H₁₇N₇O₃S?

Prioritize SciFinder for chemical reactions and properties, Reaxys for synthetic pathways, and Web of Science for interdisciplinary context. Use systematic search terms (e.g., IUPAC name, CAS number) and filter by publication type (primary research, reviews). Avoid non-peer-reviewed sources; cross-check patent data with experimental validations .

Q. How can researchers validate the stability of C₁₄H₁₇N₇O₃S under varying storage conditions?